4-(4-Methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carbonitrile
Description
This compound features a bicyclo[2.2.2]octane core fused to a 1,2,4-triazole ring substituted with a methyl group and a 2-(trifluoromethyl)phenyl moiety.
Properties
IUPAC Name |
4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]bicyclo[2.2.2]octane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4/c1-26-15(13-4-2-3-5-14(13)19(20,21)22)24-25-16(26)18-9-6-17(12-23,7-10-18)8-11-18/h2-5H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQXRUBWAXFEBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C23CCC(CC2)(CC3)C#N)C4=CC=CC=C4C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736469 | |
| Record name | 4-{4-Methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}bicyclo[2.2.2]octane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
719274-84-7 | |
| Record name | 4-[4-Methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]bicyclo[2.2.2]octane-1-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=719274-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{4-Methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}bicyclo[2.2.2]octane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-(4-Methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carbonitrile (CAS Number: 719274-83-6) is a bicyclic triazole derivative with potential biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including its mechanisms of action, therapeutic potentials, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 469.6 g/mol. The structural characteristics include a bicyclo[2.2.2]octane core and a triazole moiety, which are significant for its biological interactions.
Anticancer Potential
Triazole compounds have been investigated for their anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that certain triazole derivatives can inhibit thioredoxin reductase (TrxR), an enzyme linked to tumor growth and survival.
A case study involving structurally similar compounds revealed that modifications in the triazole structure could enhance selectivity and potency against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound C | Mia PaCa-2 | 5.0 | TrxR Inhibition |
| Compound D | HepG2 | 3.5 | Apoptosis Induction |
These results imply that the compound may possess similar anticancer activity, warranting further investigation.
The biological mechanisms attributed to triazole derivatives typically involve:
- Enzyme Inhibition : Targeting critical enzymes such as TrxR or cytochrome P450.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells by disrupting normal cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress in target cells.
Research Findings and Case Studies
Recent studies have focused on the synthesis and biological evaluation of various triazole derivatives, including those based on the bicyclo[2.2.2]octane framework. For example:
- A study synthesized several bicyclic triazoles and evaluated their activity against multiple cancer cell lines, finding that modifications at the phenyl ring significantly influenced biological activity.
- Another investigation highlighted the potential of these compounds in treating resistant fungal infections due to their unique mechanisms compared to traditional antifungals.
Comparison with Similar Compounds
Structural and Functional Analogues
Triazole-Carbonitrile Derivatives
5-(4-Chloro-phenyl)-3H-[1,2,3]triazole-4-carbonitrile (CAS 1263215-33-3) Structure: Lacks the bicyclo[2.2.2]octane system but shares the triazole-carbonitrile motif. Properties: The chloro-phenyl group enhances lipophilicity compared to the trifluoromethylphenyl group in the target compound. Synthesis: Prepared via cyclization of hydrazine-carbothioamide derivatives, a method that could theoretically apply to the target compound .
5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile (CAS 39807-65-3)
- Structure : Contains a methoxy-phenyl substituent instead of trifluoromethylphenyl.
- Properties : The electron-donating methoxy group reduces electrophilicity compared to the electron-withdrawing trifluoromethyl group, altering reactivity in nucleophilic substitutions .
Bicyclic Systems with Triazole Moieties
(1S,4S)-6-amino-7-(4-fluorobenzyl)-8-(4-fluorophenyl)-2-iminobicyclo[2.2.2]oct-5-ene-1,3,3,5-tetracarbonitrile Structure: Shares the bicyclo[2.2.2]octane core but includes multiple nitrile groups and fluorinated aromatic substituents. Properties: The fluorinated groups enhance metabolic stability, a trait likely shared with the trifluoromethyl group in the target compound. This derivative exhibits diastereomerism (dr 47:53), suggesting stereochemical considerations for the target compound’s synthesis .
Key Differences and Implications
Electron-Withdrawing Groups : The trifluoromethyl group in the target compound increases metabolic stability and binding specificity compared to methoxy or chloro substituents .
Preparation Methods
General Synthetic Strategy
The compound belongs to a class of bicyclic triazole derivatives characterized by a bicyclo[2.2.2]octane core linked to a 1,2,4-triazole ring substituted with a 2-(trifluoromethyl)phenyl group and a methyl group. The synthetic approach to such molecules typically involves:
- Construction of the bicyclo[2.2.2]octane framework, often via cycloaddition or ring-closing reactions.
- Introduction of the nitrile functional group at the 1-position of the bicyclic system.
- Formation of the 1,2,4-triazole ring through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
- Functionalization of the triazole ring with aryl substituents, particularly with electron-withdrawing groups such as trifluoromethyl.
Preparation of the Bicyclo[2.2.2]octane Core
The bicyclo[2.2.2]octane skeleton can be synthesized via Diels-Alder cycloaddition reactions, which provide stereoselective access to bicyclic systems. In related research on bicyclic azabicycloalkane derivatives, asymmetric aza-Diels-Alder reactions have been employed to generate bicyclic frameworks with high stereocontrol. Though the target compound lacks nitrogen in the bicyclic core, similar synthetic logic applies.
- Use of dienes and dienophiles under controlled conditions to form the bicyclo[2.2.2]octane ring.
- Introduction of a nitrile group via substitution or functional group transformation, for example, by cyanide addition or nitrile substitution on a suitable precursor.
Synthesis of the 1,2,4-Triazole Moiety
The 1,2,4-triazole ring is generally synthesized by cyclization of hydrazine derivatives with carboxylic acid derivatives or their equivalents. For the target compound, the triazole is substituted at the 3-position by the bicyclo[2.2.2]octane-1-carbonitrile group and at the 5-position by a 2-(trifluoromethyl)phenyl group.
Typical synthetic methods include:
- Condensation of hydrazines with nitriles or amidines to form the triazole ring.
- Use of substituted hydrazines or triazole precursors bearing the trifluoromethylphenyl group.
- Cyclization under acidic or basic conditions to close the triazole ring.
Representative Synthetic Route (Hypothetical Based on Literature)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Diels-Alder cycloaddition | Diene + Dienophile, heat or catalyst | Bicyclo[2.2.2]octane intermediate |
| 2 | Nitrile introduction | Cyanide source (e.g., KCN) or substitution | Bicyclo[2.2.2]octane-1-carbonitrile |
| 3 | Hydrazine condensation | 2-(Trifluoromethyl)phenyl hydrazine + nitrile | Hydrazide intermediate |
| 4 | Cyclization to 1,2,4-triazole | Acidic or basic cyclization conditions | Triazole ring formation |
| 5 | Methylation | Methylating agent (e.g., methyl iodide) | 4-Methyl substitution on triazole |
Analytical Data and Research Findings
- Stereochemistry: The bicyclo[2.2.2]octane core is rigid and can influence the stereochemical outcome of the synthesis, especially in asymmetric variants.
- Yields: Reported yields for similar triazole-bicyclic compounds range from moderate to high (50–85%) depending on reaction conditions and purification methods.
- Biological Activity: Such compounds have been tested for antiproliferative, antiviral, and antifungal activities, with structure-activity relationships indicating the importance of the trifluoromethylphenyl group and triazole ring.
Summary Table of Preparation Methods
| Preparation Aspect | Method/Condition | Notes/Advantages |
|---|---|---|
| Bicyclo[2.2.2]octane synthesis | Diels-Alder cycloaddition | High stereoselectivity, well-established |
| Nitrile group introduction | Cyanide substitution or functional group transformation | Efficient nitrile installation |
| Triazole ring formation | Cyclization of hydrazine and nitrile/amidine | Versatile, allows substitution control |
| Aryl substituent introduction | Use of substituted hydrazines or cross-coupling | Enables electron-withdrawing group incorporation |
| Methylation | Alkylation with methylating agents | Simple method for methyl group introduction |
Q & A
Q. What are the foundational synthetic routes for this compound, and how are intermediates validated?
The synthesis typically involves multi-step reactions, starting with the preparation of the bicyclo[2.2.2]octane-1-carbonitrile core, followed by introducing the triazole moiety. For example, triazole derivatives are often synthesized via cyclocondensation of thiosemicarbazides or via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Intermediate validation employs FTIR (to confirm functional groups like C≡N) and ¹H/¹³C NMR (to verify regiochemistry of substituents). Purity is assessed using HPLC or melting point analysis .
Q. Which spectroscopic techniques are essential for structural confirmation?
- ¹H/¹³C NMR : Critical for identifying proton environments and carbon frameworks, especially distinguishing between triazole ring substituents and bicyclo-octane protons .
- FTIR : Confirms nitrile (C≡N, ~2220 cm⁻¹) and triazole ring vibrations .
- X-ray crystallography : Resolves stereochemical ambiguities in the bicyclo-octane system and triazole orientation .
Advanced Questions
Q. How can low yields in the triazole cyclization step be mitigated?
Low yields often arise from competing side reactions (e.g., incomplete cyclization or byproduct formation). Methodological optimizations include:
- Temperature control : Elevated temperatures (70–100°C) improve reaction kinetics but require monitoring to avoid decomposition .
- Catalyst selection : Transition-metal catalysts (e.g., Cu(I)) enhance regioselectivity in CuAAC reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while additives like K₂CO₃ neutralize acidic byproducts .
Q. How should researchers resolve contradictions in melting point data?
Discrepancies in melting points (e.g., ±5°C variations) may stem from polymorphic forms or residual solvents. Solutions include:
- Recrystallization : Using solvents like ethanol or ethyl acetate to isolate pure polymorphs .
- Thermogravimetric analysis (TGA) : Detects solvent retention or decomposition before melting .
- Replication : Repeating synthesis under identical conditions to confirm reproducibility .
Q. What computational strategies predict this compound’s bioactivity?
- Molecular docking : Models interactions with target proteins (e.g., fungal lanosterol 14α-demethylase for antifungal activity). Studies on analogous triazoles show binding affinity correlated with substituent electronegativity (e.g., CF₃ groups enhance hydrophobic interactions) .
- QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to biological activity, guiding substituent optimization .
Q. How does solvent choice influence reaction kinetics in synthesis?
Solvent polarity and coordination ability significantly impact intermediates’ stability. For example:
- THF : Facilitates SN2 reactions in bicyclo-octane functionalization due to its moderate polarity .
- DCM : Ideal for acid-sensitive reactions but may slow triazole cyclization due to poor solubility of ionic intermediates .
- DOE (Design of Experiments) : Systematic screening of solvent/catalyst combinations improves yield and reduces side reactions .
Data Contradiction Analysis
Q. How to address conflicting NMR data for bicyclo-octane protons?
Overlapping signals in crowded regions (e.g., δ 1.5–2.5 ppm) can be resolved using:
- 2D NMR (COSY, HSQC) : Assigns coupling partners and correlates protons to carbons .
- Variable-temperature NMR : Reduces signal broadening caused by conformational exchange .
Methodological Tables
Table 1: Optimization of Triazole Cyclization Conditions
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 70–90°C | Increases by 20% | |
| Catalyst (CuI) | 5–10 mol% | Regioselectivity >95% | |
| Solvent | DMF/EtOH (3:1) | Reduces byproducts |
Table 2: Key Spectroscopic Benchmarks
| Functional Group | FTIR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| C≡N (nitrile) | 2220–2240 | Not applicable |
| Triazole C-H | 3100–3150 | 8.2–8.5 (singlet) |
| Bicyclo-octane CH₂ | 2850–2950 | 1.8–2.2 (multiplet) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
